molecular formula C20H17ClN6O3 B11212996 N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide

N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide

Cat. No.: B11212996
M. Wt: 424.8 g/mol
InChI Key: BLDPUUWKCADFCZ-UHFFFAOYSA-N
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Description

N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a benzohydrazide moiety substituted with methoxy groups and a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For example, a common method involves the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolopyrimidine core.

    Introduction of the Benzohydrazide Moiety: The pyrazolopyrimidine intermediate is then reacted with 3,4-dimethoxybenzohydrazide under reflux conditions in the presence of a suitable solvent like ethanol or methanol. This step typically requires a catalyst such as acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or reduced derivatives.

    Substitution: Substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazolopyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. This binding can lead to inhibition of enzyme activity or alteration of receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine Derivatives: Compounds like 4-amino-1H-pyrazolo[3,4-d]pyrimidine and its derivatives.

    Benzohydrazide Derivatives: Compounds such as 3,4-dimethoxybenzohydrazide and its analogs.

Uniqueness

N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The combination of the pyrazolopyrimidine core with the benzohydrazide moiety enhances its potential as a multifunctional compound in various scientific and industrial applications.

This detailed article provides a comprehensive overview of N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H17ClN6O3

Molecular Weight

424.8 g/mol

IUPAC Name

N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide

InChI

InChI=1S/C20H17ClN6O3/c1-29-16-7-6-12(8-17(16)30-2)20(28)26-25-18-15-10-24-27(19(15)23-11-22-18)14-5-3-4-13(21)9-14/h3-11H,1-2H3,(H,26,28)(H,22,23,25)

InChI Key

BLDPUUWKCADFCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)OC

Origin of Product

United States

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